molecular formula C22H32Cl2N6O4S B15192875 Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate CAS No. 72379-50-1

Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate

Cat. No.: B15192875
CAS No.: 72379-50-1
M. Wt: 547.5 g/mol
InChI Key: DQGQEIQMGYNEGH-UHFFFAOYSA-M
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Description

Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a hydrazinium core, dichloro-substituted phenyl rings, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with N,N-dimethylaniline to form the azo compound.

    Hydrazinium Formation: The azo compound is then reacted with hydrazine hydrate to introduce the hydrazinium group.

    Acetate Formation: Finally, the hydrazinium compound is treated with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo linkage and dichloro-substituted phenyl rings.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
  • Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, sulfate

Uniqueness

The acetate form of this compound is unique due to its specific counterion, which can influence its solubility, stability, and reactivity compared to other salts like chloride or sulfate.

This detailed article provides a comprehensive overview of Hydrazinium, 1-(2-((4-((2,5-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72379-50-1

Molecular Formula

C22H32Cl2N6O4S

Molecular Weight

547.5 g/mol

IUPAC Name

amino-[2-[4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;acetate

InChI

InChI=1S/C20H29Cl2N6O2S.C2H4O2/c1-6-27(11-12-28(4,5)23)16-9-7-15(8-10-16)24-25-19-13-18(22)20(14-17(19)21)31(29,30)26(2)3;1-2(3)4/h7-10,13-14H,6,11-12,23H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

DQGQEIQMGYNEGH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)N(C)C)Cl.CC(=O)[O-]

Origin of Product

United States

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